Technical Guide: Synthesis and Characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-
Technical Guide: Synthesis and Characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-ethoxy-4'-hydroxyazobenzene, is an aromatic azo compound. Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This structure results in an extended conjugated system, which imparts these molecules with vibrant colors, making them significant in the dye and pigment industry.[1][2] Beyond their use as colorants, the unique electronic properties of azo compounds make them valuable in various applications, including pharmaceuticals, nonlinear optics, and as chemical sensors.
This technical guide provides a comprehensive overview of the synthesis and characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-. It includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to support researchers in the fields of organic synthesis, materials science, and drug development.
Synthesis Pathway
The synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling.[1][3] The process involves two primary stages:
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Diazotization: The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
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Azo Coupling: The resulting aryldiazonium salt, which acts as an electrophile, is then reacted with an activated aromatic compound, phenol. Phenol is highly activated towards electrophilic substitution, and the coupling reaction occurs at the para position of the hydroxyl group under mildly alkaline conditions.[3][4] The alkaline medium is necessary to deprotonate phenol into the more reactive phenoxide ion.[5][6]
The overall reaction scheme is depicted below:
Figure 1: Synthesis pathway for Phenol, 4-[(4-ethoxyphenyl)azo]-.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| p-Phenetidine | C₈H₁₁NO | 137.18 | ≥98% |
| Phenol | C₆H₆O | 94.11 | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Distilled Water | H₂O | 18.02 | - |
Protocol 1: Diazotization of p-Phenetidine
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In a 250 mL beaker, dissolve 0.05 mol of p-phenetidine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution of p-phenetidine hydrochloride is formed.
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Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.
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Prepare a solution of 0.05 mol of sodium nitrite in 25 mL of cold distilled water.
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Add the sodium nitrite solution dropwise to the cold p-phenetidine hydrochloride solution over 15-20 minutes. Maintain the temperature strictly between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.
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After the addition is complete, stir the mixture for an additional 15 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper. The resulting clear solution is the 4-ethoxybenzenediazonium chloride, which is used directly in the next step.
Protocol 2: Azo Coupling Reaction
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In a separate 500 mL beaker, dissolve 0.05 mol of phenol in 50 mL of 10% aqueous sodium hydroxide solution.
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Cool this alkaline phenol solution to 0–5 °C in an ice-salt bath.
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Add the cold diazonium salt solution slowly and dropwise to the cold alkaline phenol solution with vigorous stirring.
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A brightly colored precipitate (typically yellow-orange or red) should form immediately.
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Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
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Isolate the crude product by vacuum filtration using a Büchner funnel.
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Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral to litmus paper.
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Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified Phenol, 4-[(4-ethoxyphenyl)azo]-.
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Compound
The structure and purity of the synthesized Phenol, 4-[(4-ethoxyphenyl)azo]- are confirmed using various spectroscopic and analytical techniques.
Figure 2: Workflow for the characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Physical Properties
| Property | Observed Value / Range |
| Appearance | Yellow-orange to red solid |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Melting Point | Literature dependent |
Spectroscopic Data
4.2.1 FT-IR Spectroscopy The FT-IR spectrum is used to identify the key functional groups present in the molecule.[7][8]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | O–H stretch (broad) | Phenolic -OH |
| 3100 - 3000 | Aromatic C–H stretch | Ar–H |
| 2980 - 2850 | Aliphatic C–H stretch | -CH₃, -CH₂- |
| ~1600, ~1500 | C=C aromatic ring stretch | Aromatic Ring |
| 1480 - 1440 | N=N stretch (azo group) | -N=N- |
| 1260 - 1230 | Aryl C–O stretch (ether & phenol) | Ar–O–Et, Ar–OH |
4.2.2 ¹H NMR Spectroscopy Proton NMR spectroscopy helps in elucidating the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet (br) | 1H | Phenolic -OH proton |
| 7.9 - 7.7 | Doublet | 2H | Aromatic protons ortho to -N=N (ethoxy side) |
| 7.7 - 7.5 | Doublet | 2H | Aromatic protons ortho to -N=N (phenol side) |
| 7.1 - 6.9 | Doublet | 2H | Aromatic protons ortho to -OC₂H₅ |
| 7.0 - 6.8 | Doublet | 2H | Aromatic protons ortho to -OH |
| ~4.1 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~1.4 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
4.2.3 UV-Visible Spectroscopy Azo dyes exhibit strong absorption in the UV-visible region due to their extended π-conjugated systems.[9][10] The spectrum is typically recorded in a solvent like ethanol or DMSO.
| Band | λ_max Range (nm) | Electronic Transition | Chromophore |
| K-band (azo) | 350 - 450 | π → π | Entire conjugated system (-N=N- and rings) |
| R-band (azo) | > 400 | n → π | Azo group (-N=N-) |
| B-band (aryl) | 230 - 280 | π → π* | Benzene rings |
Conclusion
The synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- via a two-step diazotization and azo coupling reaction is a robust and well-established method. The provided protocols offer a clear and detailed pathway for its preparation in a laboratory setting. The subsequent characterization using a combination of spectroscopic (FT-IR, ¹H NMR, UV-Vis) and physical methods is essential for verifying the molecular structure and assessing the purity of the final product. This guide serves as a foundational resource for researchers engaged in the synthesis and application of novel azo compounds.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Azo Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceworldjournal.org [scienceworldjournal.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
